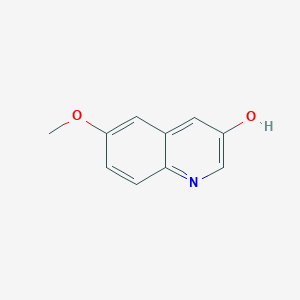![molecular formula C27H25NO B3154282 {[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine CAS No. 774193-22-5](/img/structure/B3154282.png)
{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine
Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine is a useful research compound. Its molecular formula is C27H25NO and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
Research has shown that compounds similar to {[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine are involved in various organic reactions and catalytic processes. For instance, studies on the reactions of Group IV organometallic compounds have highlighted the role of similar amine derivatives in insertion reactions of isocyanates and isothiocyanates, leading to the formation of complex organic structures through [4 + 2] cycloadditions (Matsuda, Itoh, & Ishii, 1972). Furthermore, diphenylamine derivatives have been employed as ligands in palladium-catalyzed aminations, showcasing their utility in facilitating selective organic transformations (Dyer, Fawcett, & Hanton, 2005).
Material Science
In the field of materials science, derivatives of diphenylamine, closely related to this compound, have been utilized in the development of advanced materials. For example, the synthesis and properties of poly(p-benzamides) bearing oligothiophene on the amide nitrogen atom through an alkylene spacer demonstrate the potential of such compounds in creating polymers with unique optical properties (Takagi et al., 2013).
Pharmacology and Biomedical Applications
In pharmacology, similar amine compounds have been explored for their neurotropic activity, indicating the potential of this compound in medical applications. The synthesis and neurotropic activity of (Heterylphenylmethyl)-Amines and -Ureas, including derivatives of diphenylamine, have been investigated, highlighting their potential as antiepileptic agents (Shamshin et al., 2001).
Antioxidant Properties
Organoselenium compounds structurally related to diphenylamine derivatives have been studied for their antioxidant activity, suggesting that this compound could also exhibit similar properties. The in vitro evaluation of such compounds has shown promising results in terms of their glutathione peroxidase-like activity and ability to protect against lipid peroxidation (Ibrahim et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds can target enzymes like leukotriene a-4 hydrolase .
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, which can be resonance stabilized . This property might play a role in its interaction with its targets.
Biochemical Pathways
Biogenic amines, which this compound may be related to, can affect a wide range of physiological functions and have a strong pharmacologic effect .
Pharmacokinetics
It’s known that similar compounds can be synthesized using molecular sieves and sonication , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been used in the synthesis of phenyl urea derivatives , which suggests that this compound might also be involved in similar reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .
Properties
IUPAC Name |
1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO/c1-4-10-23(11-5-1)21-29-26-18-16-22(17-19-26)20-28-27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19,27-28H,20-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUABQHBYFNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



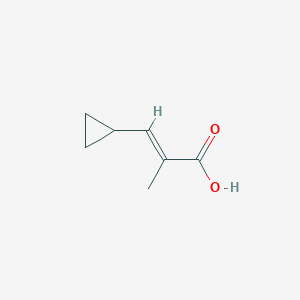
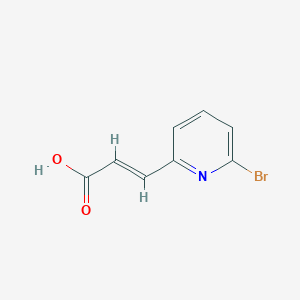
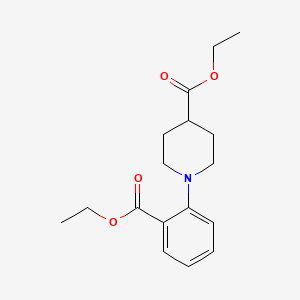

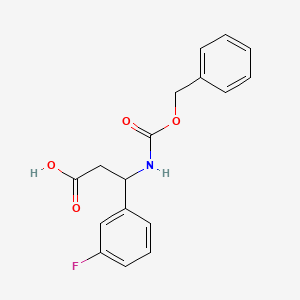

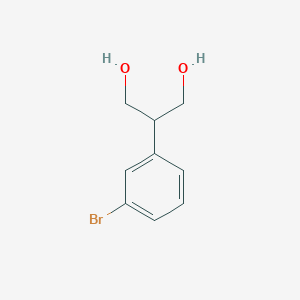
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3154265.png)
![5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3154271.png)

